N-(1,2-Oxazol-4-yl)acetamide
Overview
Description
N-(1,2-Oxazol-4-yl)acetamide: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the oxazole ring makes it a valuable scaffold in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
Similar compounds such as acetamide are known to interact with proteins like the aliphatic amidase expression-regulating protein .
Mode of Action
More research is needed to fully understand the interaction between Acetamide, N-4-isoxazolyl- and its targets .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Acetamide, N-4-isoxazolyl- is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,2-Oxazol-4-yl)acetamide typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazoline can then be oxidized to the oxazole using reagents such as manganese dioxide .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. This approach improves the safety profile and efficiency of the reaction by minimizing the handling of hazardous reagents and providing better control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N-(1,2-Oxazol-4-yl)acetamide undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be modified with different nucleophiles.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used under mild to moderate conditions to achieve substitution reactions.
Major Products:
Oxidation: The major product is the corresponding oxazole.
Substitution: Depending on the nucleophile used, different substituted acetamides can be obtained.
Scientific Research Applications
N-(1,2-Oxazol-4-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Comparison with Similar Compounds
Oxazole: A heterocyclic compound with a similar structure but without the acetamide group.
Isoxazole: Contains an oxygen and nitrogen atom in a five-membered ring but with different positioning.
Oxadiazole: Another heterocyclic compound with two nitrogen atoms and one oxygen atom in the ring.
Uniqueness: N-(1,2-Oxazol-4-yl)acetamide is unique due to the presence of both the oxazole ring and the acetamide group, which confer distinct chemical and biological properties
Biological Activity
N-(1,2-Oxazol-4-yl)acetamide is a heterocyclic compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potentials, and relevant research findings.
Overview of this compound
This compound is characterized by its unique oxazole ring structure, which contributes to its interaction with various biological targets. The compound has been explored for its potential in several therapeutic areas, including anticancer, antibacterial, and antiviral activities.
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes in the body.
Target Interactions:
- Enzymatic Inhibition: Similar compounds have shown interactions with enzymes such as aliphatic amidase and carbonic anhydrases. These interactions can modulate enzymatic activity, leading to various biological effects.
- Cell Signaling Pathways: Research indicates that compounds related to this compound may influence signaling pathways such as the Akt/GSK-3β pathway, which is crucial in neuroprotection and cancer progression .
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Studies have indicated that derivatives of oxazole compounds can exert cytotoxic effects on cancer cell lines. For instance:
- Cell Viability Assays: In vitro studies demonstrated that certain oxazole derivatives significantly reduced cell viability in cancerous cells at concentrations as low as 5 μg/mL .
Antibacterial Activity
The antibacterial potential of this compound has been evaluated against various bacterial strains:
- Minimum Inhibitory Concentration (MIC): Research has shown that oxazole derivatives exhibit MIC values ranging from 0.8 to 3.2 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Candida albicans | E. coli | S. aureus |
---|---|---|---|---|
11 | 1.6 | 3.2 | 3.2 | 1.6 |
12 | 0.8 | 3.2 | 3.2 | 1.6 |
Neuroprotective Effects
Recent studies suggest that oxazole derivatives may provide neuroprotective benefits:
- Protection Against Neurotoxicity: Compounds similar to this compound have shown efficacy in reducing neurotoxicity induced by β-amyloid peptides in neuronal cell lines .
Study on Neuroprotective Effects
A notable study evaluated the effects of oxazole derivatives on PC12 cells exposed to β-amyloid:
- Results: The tested compounds promoted cell viability and modulated key signaling molecules involved in apoptosis, such as NF-κB and Bcl-2/Bax ratios .
Antimicrobial Screening
In another investigation focusing on antimicrobial properties:
- Findings: A series of synthesized oxazole derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria when compared to standard antibiotics like ampicillin .
Future Directions
The ongoing research on this compound suggests several promising avenues:
- Therapeutic Development: Continued exploration of its structure-activity relationships could lead to the development of novel therapeutic agents targeting cancer and infectious diseases.
- Mechanistic Studies: Further elucidation of its mechanisms of action will enhance understanding and guide future drug design efforts.
Properties
IUPAC Name |
N-(1,2-oxazol-4-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-4(8)7-5-2-6-9-3-5/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMDGHXXKRVQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CON=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108512-00-1 | |
Record name | N-(1,2-oxazol-4-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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